molecular formula C15H12BrNO5 B3737183 Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]-

Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]-

Cat. No.: B3737183
M. Wt: 366.16 g/mol
InChI Key: RLRATJYEOSPFBN-UHFFFAOYSA-N
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Description

Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with bromine, methoxy, and nitrophenylmethoxy groups

Properties

IUPAC Name

3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-2-4-12(5-3-10)17(19)20/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRATJYEOSPFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and inhibition due to its functional groups that can interact with biological molecules.

    Medicine: Research is being conducted to explore its potential as a pharmaceutical intermediate in the synthesis of drugs with therapeutic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]- can be compared with other similar compounds, such as:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]-
Reactant of Route 2
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Benzaldehyde, 3-bromo-5-methoxy-4-[(4-nitrophenyl)methoxy]-

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